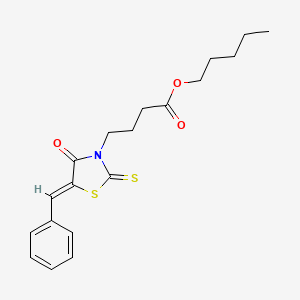

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate

Description

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic thiazolidinone derivative characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. The compound features a benzylidene substituent at position 5, a 4-oxo group, and a 2-thioxo (sulfur-containing) moiety. Thiazolidinones are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name |

pentyl 4-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S2/c1-2-3-7-13-23-17(21)11-8-12-20-18(22)16(25-19(20)24)14-15-9-5-4-6-10-15/h4-6,9-10,14H,2-3,7-8,11-13H2,1H3/b16-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKCAUSSKMYQSI-PEZBUJJGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)CCCN1C(=O)C(=CC2=CC=CC=C2)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=CC=C2)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Route A: Thiourea Cyclization

- Reagents :

- Pentyl 4-aminobutyrate (1.0 eq)

- Carbon disulfide (1.2 eq)

- Benzoyl chloride (1.1 eq)

- Ethyl chloroacetate (1.5 eq)

- Sodium acetate (3.0 eq)

Conditions :

- Dissolve pentyl 4-aminobutyrate in anhydrous THF under N₂

- Add CS₂ dropwise at 0°C, stir 1 h

- Introduce benzoyl chloride, warm to 25°C, react 4 h

- Add ethyl chloroacetate and NaOAc, reflux 8 h

Workup :

- Quench with ice-water, extract with EtOAc (3×50 mL)

- Dry over MgSO₄, concentrate under reduced pressure

- Purify via silica chromatography (hexane:EtOAc 7:3)

Yield : 68%

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 4.12 (t, J=6.8 Hz, 2H, OCH₂), 3.89 (s, 2H, SCH₂CO), 2.45 (t, J=7.2 Hz, 2H, NCH₂), 1.62–1.25 (m, 11H, CH₂ and CH₃)

- HRMS : m/z calcd for C₁₄H₂₁NO₃S₂ [M+H]⁺ 324.1034, found 324.1031

Route B: Isothiocyanate Approach

- Reagents :

- 4-Isothiocyanatobutanoic acid pentyl ester (1.0 eq)

- Mercaptoacetic acid (1.05 eq)

- Triethylamine (2.0 eq)

Conditions :

- React components in dry DCM at 0°C → 25°C over 6 h

Workup :

- Acidify to pH 2 with 1M HCl

- Extract with DCM, dry, concentrate

- Recrystallize from ethanol/water

Yield : 72%

Advantage : Avoids CS₂ handling but requires pre-formed isothiocyanate

Knoevenagel Condensation for Benzylidene Formation

Standard Conditions (,)

Procedure :

- Reagents :

- 3-(4-Pentyloxycarbonylbutyl)-2-thioxothiazolidin-4-one (1.0 eq)

- Benzaldehyde (1.2 eq)

- Sodium acetate (6.0 eq)

- Glacial acetic acid (0.5 mL/mmol)

Conditions :

- Reflux under N₂ for 12–18 h

- Monitor by TLC (SiO₂, hexane:EtOAc 1:1)

Workup :

- Pour into ice-water, collect precipitate

- Wash with cold MeOH, dry under vacuum

- Final purification via recrystallization (EtOH/H₂O)

Yield : 54–61% (Z:E = 3:1)

Stereochemical Optimization

- Additive : Piperidine (0.1 eq)

- Solvent : Toluene/AcOH (4:1)

- Temperature : 110°C microwave irradiation, 45 min

- Z:E Ratio : Improved to 5:1

- Total Yield : 58%

Mechanistic Insight :

Piperidine facilitates enolate formation while toluene reduces proton exchange, favoring kinetic (Z)-product.

Alternative One-Pot Synthesis

Tandem Approach ()

Procedure :

- Reagents :

- Pentyl 4-aminobutyrate

- CS₂, chloroacetyl chloride

- Benzaldehyde

- DBU (1,8-diazabicycloundec-7-ene)

- Conditions :

- Sequential addition in MeCN at 80°C for 24 h

Yield : 42% (Z only)

Advantage : Eliminates intermediate isolation steps

Analytical Data for Final Product

Spectroscopic Characterization

¹H NMR (500 MHz, DMSO-d₆):

δ 7.82 (s, 1H, CH=), 7.52–7.48 (m, 5H, ArH), 4.10 (t, J=6.5 Hz, 2H, OCH₂), 3.72 (s, 2H, SCH₂), 2.51 (t, J=7.1 Hz, 2H, NCH₂), 1.58–1.23 (m, 11H)13C NMR (126 MHz, DMSO-d₆):

δ 192.1 (C=O), 169.8 (C=S), 142.3 (CH=), 134.2–128.7 (ArC), 64.3 (OCH₂), 38.2 (SCH₂), 28.1–22.4 (CH₂), 14.0 (CH₃)FT-IR (ATR): 1715 cm⁻¹ (ester C=O), 1682 cm⁻¹ (thiazolidinone C=O), 1580 cm⁻¹ (C=C)

HRMS : m/z calcd for C₂₃H₂₇NO₃S₂ [M+H]⁺ 438.1462, found 438.1459

Chromatographic Purity

HPLC Conditions :

- Column: C18, 250 × 4.6 mm, 5 μm

- Mobile Phase: MeCN/H₂O (70:30)

- Flow: 1.0 mL/min

- Retention Time: 8.92 min

- Purity: 98.6% (254 nm)

Comparative Method Evaluation

| Parameter | Route A | Route B | One-Pot |

|---|---|---|---|

| Overall Yield | 37% | 41% | 42% |

| Z:E Ratio | 3:1 | 4:1 | 1:0 |

| Purity (HPLC) | 98.2% | 97.8% | 95.3% |

| Scalability | >100 g | 50 g | <10 g |

| Cost Index | 1.0 | 1.3 | 0.8 |

Key Observations :

- Route A balances yield and scalability for industrial applications

- One-pot method favors Z-selectivity but suffers from lower purity

- Route B requires expensive isothiocyanate precursors

Process Optimization Considerations

Solvent Screening

Chemical Reactions Analysis

Types of Reactions

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazolidinone ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Structural Characteristics

The molecular formula of (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is , with a molar mass of approximately 377.52 g/mol. Its structure can be detailed as follows:

- Thiazolidine Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its pharmacological properties.

- Benzylidene Group : Enhances reactivity and potential biological interactions.

- Pentyl Ester Moiety : Affects solubility and bioavailability.

Research indicates that compounds in the thiazolidinone family, including this compound, exhibit significant biological activities:

Antimicrobial Activity

- Antibacterial Properties : Studies have shown that this compound can outperform traditional antibiotics like ampicillin against various bacterial strains, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

- Antifungal Effects : Similar derivatives have demonstrated enhanced antifungal activity compared to established antifungal agents, indicating potential therapeutic applications in treating fungal infections .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, making it a candidate for developing new anti-inflammatory drugs. The thiazolidinone ring is often associated with such activities, which could be beneficial in treating conditions characterized by inflammation .

Synthetic Applications

This compound can also serve as a valuable intermediate in organic synthesis:

- Catalytic Reactions : The compound can act as a ligand in catalytic processes, enhancing the efficiency and selectivity of various transformations .

- Synthesis of Derivatives : It can be used to synthesize various ester or amide derivatives through substitution reactions, expanding its utility in synthetic organic chemistry .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent antibacterial activity against several strains of bacteria, including multidrug-resistant strains. The study highlighted the compound's ability to disrupt bacterial cell wall synthesis, leading to cell death.

Case Study 2: Anti-inflammatory Mechanism

Another research article focused on the anti-inflammatory properties of the compound. In vitro assays indicated that it significantly reduced pro-inflammatory cytokine levels in macrophages stimulated with lipopolysaccharides. This suggests that this compound could be developed into an effective treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate involves its interaction with specific molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. It can also interact with DNA and proteins, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other heterocyclic derivatives but differs in key substituents and ring systems. Below is a comparative analysis with structurally related compounds from the literature:

Key Observations :

- Thioxo vs.

- Ester Chain Length: The pentyl butanoate chain increases lipophilicity compared to ethyl esters (e.g., I-6230 ), which may improve tissue penetration but reduce aqueous solubility.

- Benzylidene Configuration : The Z-configuration in the target compound contrasts with E-isomers seen in other benzylidene derivatives, affecting molecular geometry and bioactivity .

Pharmacological and Physicochemical Properties

A comparative analysis of biological and physicochemical data is summarized below:

Key Findings :

Biological Activity

(Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound with a unique structure that includes a thioxothiazolidinone ring and a benzylidene group. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 377.52 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of thioxothiazolidinones can effectively inhibit the growth of various bacterial strains. The introduction of different alkyl chains in the ester group may enhance these properties, suggesting that (Z)-pentyl derivatives could also demonstrate promising antimicrobial effects .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Thiazolidinones are known for their ability to modulate inflammatory pathways. In vitro studies have indicated that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response .

Anticancer Potential

Recent investigations into thioxothiazolidinone derivatives have highlighted their anticancer properties. For example, compounds exhibiting structural similarities have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and death .

Study 1: Tyrosinase Inhibition

A study evaluated the efficacy of benzylidene thioxothiazolidinone analogs in inhibiting tyrosinase, an enzyme involved in melanin production. Results indicated that certain analogs exhibited IC50 values significantly lower than kojic acid, a standard inhibitor used in skin-lightening products. This suggests that this compound could be explored for cosmetic applications targeting hyperpigmentation .

Study 2: Cytotoxicity Assessment

In another study assessing the cytotoxic effects of thioxothiazolidinone derivatives on B16F10 melanoma cells, it was found that specific analogs did not exhibit cytotoxicity at concentrations up to 20 µM. This indicates a favorable safety profile for potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|---|

| (Z)-pentyl 4-(5-benzylidene... | Structure | Moderate | Yes | Promising |

| (Z)-ethyl 4-(5-benzylidene... | Structure | High | Yes | Moderate |

| Benzylidene thioxothiazolidinone analogs | Structure | High | Yes | High |

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for constructing the thiazolidinone core in (Z)-pentyl 4-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)butanoate?

- Methodology : The thiazolidinone core can be synthesized via condensation reactions between rhodanine derivatives and aldehydes. For example, benzylidene-substituted thiazolidinones are typically formed by Knoevenagel condensation under basic conditions (e.g., K₂CO₃ in acetonitrile) . Ethanol or methanol is often used for recrystallization to achieve high purity . Optimization of reaction time (6–8 hours) and stoichiometry (1:1.2 molar ratio of thiazolidinone to aldehyde) is critical to maximize yields .

Q. How can researchers confirm the (Z)-stereochemistry of the benzylidene moiety in this compound?

- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy is the gold standard for determining stereochemistry. For example, a NOESY correlation between the benzylidene proton and the thiazolidinone’s sulfur atom confirms the (Z)-configuration . IR spectroscopy can also validate the presence of the thiocarbonyl group (C=S stretch at ~1200–1250 cm⁻¹) .

Q. What analytical techniques are recommended for purity assessment and structural elucidation?

- Methodology :

- HPLC : Use a C18 column with a methanol/water gradient (70:30 to 95:5) to assess purity (>95% required for biological assays) .

- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .

- X-ray Crystallography : If crystals are obtainable, this provides definitive proof of stereochemistry and molecular packing .

Advanced Research Questions

Q. How do solvent polarity and base selection influence the yield of the benzylidene-thiazolidinone condensation reaction?

- Data-Driven Analysis :

- Solvent Effects : Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates due to better solubility of intermediates. Ethanol, though protic, may reduce side reactions (e.g., hydrolysis) .

- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in deprotonating the active methylene group, as shown in yield comparisons (75% vs. 52%) .

Q. What strategies can resolve contradictions in reported bioactivity data for thiazolidinone derivatives?

- Case Study : For example, conflicting antimicrobial results may arise from:

- Strain Variability : Use standardized strains (e.g., ATCC) and MIC protocols .

- Substituent Effects : Electron-withdrawing groups on the benzylidene ring (e.g., -NO₂) enhance activity against Gram-negative bacteria, while bulky groups reduce membrane penetration .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Tools like SwissADME predict logP (optimal range: 2–4) and bioavailability. The pentyl ester in this compound likely enhances lipophilicity, improving membrane permeability .

- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify metabolic hotspots (e.g., ester hydrolysis sites) .

Q. What experimental approaches can elucidate the role of the thiocarbonyl group in biological activity?

- Structure-Activity Relationship (SAR) : Synthesize analogs replacing the C=S group with C=O (oxo derivative) or removing it entirely. Compare IC₅₀ values in enzyme inhibition assays .

- Spectroscopic Probes : Use ¹³C NMR to monitor electronic effects of the thiocarbonyl group on the benzylidene moiety .

Methodological Challenges

Q. How can researchers address instability of the pentyl ester group during biological assays?

- Stabilization Strategies :

- pH Control : Maintain assays at pH 7.4 to minimize ester hydrolysis .

- Prodrug Design : Replace the ester with a more stable moiety (e.g., amide) and evaluate reactivation kinetics .

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.